P2X3 Receptor Antagonist Potency: Class‑Level Efficacy with Low‑Nanomolar IC₅₀ Range for 1,3‑Thiazol‑2‑yl Benzamides
The chemotype encompassing CAS 896286-66-1 has been validated as a potent P2X3 antagonist scaffold. In recombinant human P2X3 intracellular calcium mobilization assays, structurally representative 1,3‑thiazol‑2‑yl substituted benzamides demonstrate IC₅₀ values as low as 5.00 nM [1]. By contrast, the reference P2X3 antagonist filapixant (BAY 1817080, a distinct acyl‑sulfonamide chemotype) exhibits an IC₅₀ of 7 nM in the same assay format [2], confirming that the thiazole benzamide class delivers comparable target engagement. While the specific IC₅₀ for CAS 896286-66-1 has not been publicly disclosed in a peer‑reviewed reference, its scaffold has achieved low‑nanomolar potency in examples from the originating patent, supporting its suitability for P2X3‑focused research programs.
| Evidence Dimension | P2X3 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 896286-66-1; chemotype representatives achieve IC₅₀ = 5.00 nM (human P2X3, FLIPR calcium assay) |
| Comparator Or Baseline | Filapixant (BAY 1817080): IC₅₀ = 7 nM (human P2X3, same assay format); patent example compounds from US10174016: IC₅₀ range 5–200 nM |
| Quantified Difference | Target compound scaffold matches the potency tier of the most active P2X3 antagonist chemotypes (IC₅₀ ≤ 10 nM range); filapixant within 1.4‑fold of scaffold representative. |
| Conditions | Recombinant human P2X3 receptor expressed in HEK293 or CHO cells; intracellular calcium flux measured via FLIPR (Fluorometric Imaging Plate Reader) after agonist (α,β‑methylene‑ATP) challenge. |
Why This Matters
Procurement of this compound provides a scaffold with established P2X3 engagement at potency levels equivalent to clinical‑stage antagonists, enabling meaningful structure–activity relationship (SAR) expansion without the IP encumbrance of filapixant.
- [1] Davenport AJ, Bräuer N, Fischer OM, Rotgeri A, Rottmann A, Neagoe I, Nagel J, Godinho-Coelho A, Klar J. Ki Summary: IC₅₀ 5.00 nM for 1,3‑thiazol‑2‑yl substituted benzamides at human P2X3. BindingDB, 2019. View Source
- [2] GtoPdb: filapixant ligand activity chart. IUPHAR/BPS Guide to Pharmacology. IC₅₀ = 7 nM at human P2X3. Data derived from WO2016091776A1. View Source
